molecular formula C11H19ClN2O B2981193 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856053-56-9

1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2981193
CAS RN: 1856053-56-9
M. Wt: 230.74
InChI Key: GVFIHMCNTCWJJN-UHFFFAOYSA-N
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Description

1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole, also known as SR-9009, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective androgen receptor modulator (SARM) that is believed to have a positive impact on metabolism and endurance.

Mechanism Of Action

1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole works by activating the Rev-Erb protein, which is involved in regulating the body's circadian rhythm. This protein is also involved in regulating metabolism and energy expenditure. When 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole activates the Rev-Erb protein, it leads to an increase in the metabolic rate and a reduction in body fat.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole have been studied extensively. In addition to its impact on metabolism and endurance, 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a positive impact on lipid and glucose metabolism. It has also been shown to improve insulin sensitivity and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its ability to improve metabolism and endurance in mice. This makes it an ideal compound for studying the impact of these factors on various physiological processes. However, there are also limitations to using 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole in lab experiments. For example, it is not yet clear how the compound will impact humans, and there may be potential side effects that have not yet been identified.

Future Directions

There are several future directions for research on 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential applications in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its impact on inflammation, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to determine the long-term effects of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole on humans and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzaldehyde with sec-butylamine, followed by the reduction of the nitro group to an amine using palladium on carbon. The amine is then reacted with isopropyl chloroformate to form the isopropoxymethyl group. The final step involves the cyclization of the resulting compound with hydrazine hydrate to form 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole.

Scientific Research Applications

1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific research studies due to its potential applications in the field of medicine. One of the primary areas of research has been its impact on metabolism and endurance. Studies have shown that 1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole can increase the metabolic rate of mice, leading to a reduction in body fat and an increase in muscle mass. It has also been shown to improve endurance in mice, allowing them to run for longer periods of time.

properties

IUPAC Name

1-butan-2-yl-4-chloro-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-5-9(4)14-6-10(12)11(13-14)7-15-8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFIHMCNTCWJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole

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